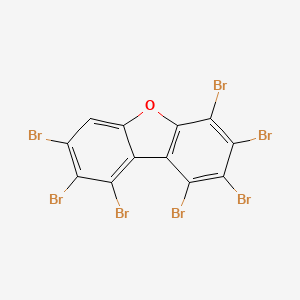

1,2,3,4,7,8,9-Heptabromodibenzofuran

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4,7,8,9-heptabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBr7O/c13-2-1-3-4(7(15)6(2)14)5-8(16)9(17)10(18)11(19)12(5)20-3/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUPGXOBNPMYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)Br)Br)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBr7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936608 | |

| Record name | 1,2,3,4,7,8,9-Heptabromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161880-51-9 | |

| Record name | Dibenzofuran, 1,2,3,4,7,8,9-heptabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161880519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7,8,9-Heptabromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution of 1,2,3,4,7,8,9 Heptabromodibenzofuran and Pbdf Congeners

Presence in Atmospheric Compartments

Atmospheric transport is a primary pathway for the widespread distribution of PBDFs. epa.gov These compounds can be released into the atmosphere from sources such as industrial combustion and incineration. epa.gov

Ambient Air Levels

Studies have detected PBDFs in ambient air, with concentrations varying by location. For instance, in Shanghai, the mean concentration of PBDD/Fs in the atmosphere was reported as 1.0 pg/m³, with a range of 0.032 to 4.2 pg/m³. researchgate.net This was noted to be higher than levels in other general urban and background areas but lower than those found in e-waste recycling areas. researchgate.net In general, PBDFs are found to be at an absolute advantage in concentration compared to their dioxin counterparts (PBDDs) in atmospheric samples. researchgate.net Research indicates that PBDFs are primarily derived from anthropogenic sources like the production, processing, and combustion of brominated flame retardants (BFRs). researchgate.net

Table 1: Ambient Air Concentrations of PBDD/Fs in Various Locations

Interactive table

| Location | Mean Concentration (pg/m³) | Concentration Range (pg/m³) | Source |

|---|---|---|---|

| Shanghai, China | 1.0 | 0.032 - 4.2 | researchgate.net |

Indoor Air and Dust Concentrations

Indoor environments often exhibit higher concentrations of brominated flame retardants and their byproducts compared to the outdoors, primarily due to the abundance of consumer products containing these chemicals. nih.govresearchgate.net PBDEs, which are precursors to PBDFs, are widely used in electronics, furniture, and textiles. nih.govresearchgate.net These compounds can be released from products and accumulate in indoor dust. nih.govvista-analytical.com

Studies have consistently shown that indoor dust is a significant reservoir for these pollutants. nih.gov For example, a study in South-Central China found the dominant BDE congener in all dust samples to be BDE209, which is a highly brominated PBDE. researchgate.net The concentrations of total PBDEs in house dust were found to be significantly higher than in outdoor dust, pointing to indoor sources. researchgate.net

A study conducted in gyms found that the levels of PBDD/Fs in indoor dust were 37.8 ± 13.7 pg WHO₂₀₀₅-TEQ g⁻¹, while indoor PM₂.₅ and outdoor PM₂.₅ levels were 0.00650 ± 0.00340 and 0.00469 ± 0.00101 pg WHO₂₀₀₅-TEQ m⁻³, respectively. aaqr.org For PBDEs, the concentrations in the same study were 2670 ± 2330 ng g⁻¹ in indoor dust, and 9.54 ± 4.68 and 8.27 ± 3.46 pg m⁻³ for indoor and outdoor PM₂.₅, respectively. aaqr.org

Table 2: Concentrations of PBDD/Fs and PBDEs in Indoor Environments of Gyms

Interactive table

| Compartment | PBDD/Fs Concentration | PBDEs Concentration | Source |

|---|---|---|---|

| Indoor Dust | 37.8 ± 13.7 pg WHO₂₀₀₅-TEQ g⁻¹ | 2670 ± 2330 ng g⁻¹ | aaqr.org |

| Indoor PM₂.₅ | 0.00650 ± 0.00340 pg WHO₂₀₀₅-TEQ m⁻³ | 9.54 ± 4.68 pg m⁻³ | aaqr.org |

Particle-Phase Partitioning

The distribution of semi-volatile organic compounds like PBDFs between the gas and particle phases in the air is a critical process that influences their long-range transport potential. fera.co.uk This partitioning is often described by the partition quotient (Kp). fera.co.uk Models based on the octanol-air partition coefficient (KOA) and the subcooled liquid vapor pressure (pL°) are used to predict this partitioning behavior. researchgate.net

Research has shown that for PBDEs, these models work well in predicting their distribution between gas and particle phases. researchgate.net The partitioning is temperature-dependent, with lower temperatures favoring the particle phase. fera.co.uk The physical and chemical properties of individual congeners, such as their vapor pressure and KOA values, determine their specific partitioning characteristics. fera.co.uk

Occurrence in Aquatic Environments

PBDFs, being hydrophobic compounds, tend to have low solubility in water and consequently partition into sediments and biota. acs.org

Water Column Concentrations

The concentration of PBDFs and related compounds in the water column is generally low due to their hydrophobic nature. acs.org Monitoring studies often use semipermeable membrane devices (SPMDs) to measure the bioavailable concentrations of these compounds in water. nih.gov

A study in Sydney Harbour, Australia, used SPMDs to measure PCDD and PCDF concentrations. nih.gov The total PCDF concentrations ranged from 0.15 to 7.2 pg L⁻¹. nih.gov These concentrations were found to decline with distance from industrial areas. nih.gov The study also noted a significant increase in the accumulation of these analytes from winter to summer, indicating temporal variations in their water column concentrations. nih.gov

Sediment Accumulation and Remobilization

Due to their hydrophobicity and persistence, PBDFs tend to accumulate in sediments, which act as a long-term sink for these contaminants. acs.orgresearchgate.net The concentrations of PBDEs in sediments can range from ng/g to µg/g levels, depending on the proximity to sources. researchgate.net For instance, total PBDE concentrations in sediments from the Pearl River Delta ranged from 0.25 to 188 ng/g. researchgate.net

Sediments can also act as a source for the remobilization of these compounds back into the ecosystem. The profiles of PBDF congeners in sediment cores can provide historical records of contamination. researchgate.net Studies have shown that the relative abundance of higher brominated PBDEs decreases with depth in sediment cores, suggesting debromination over time. researchgate.net The presence of PBDFs in sediments is a concern as they can be taken up by benthic organisms, leading to bioaccumulation in the food web. nih.gov

Wastewater Treatment Plant (WWTP) Effluents and Sludge

Wastewater treatment plants are significant reservoirs for polybrominated dibenzofurans, which enter the waste stream from domestic and industrial sources. Due to their hydrophobic nature, these compounds tend to partition from the liquid phase (effluent) into the solid phase (sludge or biosolids).

A comprehensive study of archived biosolids from the U.S. Environmental Protection Agency's 2001 national sewage sludge survey revealed the widespread presence of PBDFs. nih.gov The analysis of composited biosolids from 94 WWTPs across 32 states detected seven PBDD/F congeners. nih.gov The total mean concentration of these compounds was approximately 10,000 ng/kg dry weight. nih.gov Notably, a single congener, 1,2,3,4,6,7,8-heptabromodibenzofuran (a structural isomer of the titular compound), accounted for about 95% of the total PBDD/F mass detected. nih.gov This finding highlights the prevalence of highly brominated furans in municipal sludge. The study also noted that the ratio of PBDD/Fs to their parent compounds, polybrominated diphenyl ethers (PBDEs), was 55 times higher in biosolids compared to commercial PBDE formulations, suggesting that transformation of PBDEs into PBDFs may occur during wastewater treatment or within the environment. nih.gov

Further research has confirmed the presence of tri- to octa-halogenated dioxins and furans in wastewater from industrial facilities, including those handling decabromodiphenyl ether, a common flame retardant. nih.gov The analysis of Spanish sewage sludge also found that concentrations of PBDEs, the precursors to PBDFs, were two to three orders of magnitude higher than their chlorinated counterparts. researchgate.net

Table 1: Concentration of Selected PBDFs in U.S. Biosolids (2001 National Sewage Sludge Survey) Data sourced from a study on archived biosolids from 94 U.S. WWTPs. nih.gov

PBDF Congener Detection Frequency (%) Mean Concentration (ng/kg dw) Concentration Range (ng/kg dw) 2,3,7,8-TetraBDF 40 11 ND-57 1,2,3,7,8-PentaBDF 50 11 ND-50 2,3,4,7,8-PentaBDF 84 48 ND-203 1,2,3,4,7,8-HexaBDF 100 302 27-1,280 1,2,3,4,6,7,8-HeptaBDF 100 9,500 583-40,800

Storm Water and Fire Extinguishing Water as Transport Pathways

Stormwater runoff from urban and industrial areas represents a significant non-point source pathway for the transport of contaminants into the aquatic environment. ucla.edudiva-portal.org Research on the chlorinated analogues of PBDFs—polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)—shows that their concentrations in runoff peak during storm events. ucla.edu Runoff from developed land, particularly streets with high traffic density, tends to have higher contaminant loads compared to runoff from open land or residential roofs. p2infohouse.org These findings suggest that PBDFs, which share similar physical and chemical properties, are likely transported via the same mechanisms, adhering to particulate matter washed into storm drains.

Fire events and the subsequent use of fire extinguishing water can also serve as a transport pathway for PBDFs. Brominated flame retardants are incorporated into a wide variety of materials, from electronics to building insulation and furniture. accustandard.comsigmaaldrich.com During combustion, these BFRs can be transformed into PBDFs and polybrominated dibenzo-p-dioxins (PBDDs). epa.gov Studies on the pyrolysis of polymers treated with BFRs show that significant quantities of PBDFs are formed, with tetra- and pentabrominated species being particularly abundant. epa.gov Water used for firefighting can then carry these newly formed contaminants away from the site of the fire and into the surrounding environment, including soil and water systems.

Distribution in Terrestrial Matrices

The primary route for PBDF contamination in many terrestrial environments is the application of sewage sludge (biosolids) as a soil conditioner or fertilizer. researchgate.netnih.gov Studies on agricultural land have shown that while background sources may be more significant for some persistent organic pollutants like PCBs, the application of sludge is a major source of brominated flame retardants and their byproducts. researchgate.netnih.gov

Analysis of sludge-amended soils reveals an increase in the concentration of these compounds compared to untreated reference soils. nih.gov The contamination profile in the soil often reflects the congener profile of the applied sludge. Given that a heptabromodibenzofuran (B27026) congener is the dominant PBDF in U.S. biosolids, it is expected to be a major component of the PBDF profile in sludge-amended soils. nih.gov The analysis of congener profiles is a critical tool for identifying pollution sources. nih.gov For related compounds like PCBs, different land uses (e.g., paddy fields vs. vegetable soils) can exhibit distinct congener profiles, reflecting different sources and environmental fates. nih.gov Similarly, the distribution of PBDF congeners in soil will be influenced by the source material and environmental processes.

As detailed in section 3.2.3, sewage sludge is a significant sink for PBDFs. A U.S. national survey identified a mean concentration of total PBDD/Fs in biosolids of 10,000 ng/kg, with the range extending up to 42,800 ng/kg. nih.gov The dominance of 1,2,3,4,6,7,8-heptabromodibenzofuran in these samples underscores the importance of highly brominated furans in this matrix. nih.gov The land application of these biosolids is a direct pathway for the introduction of these contaminants into agricultural and terrestrial ecosystems. epa.gov

The fate of PBDFs in biocompost made from materials like livestock waste is less studied. However, research on chlorinated dioxins and furans in compost provides relevant insights. Studies on the composting of livestock waste have shown that levels of highly chlorinated congeners, such as hepta- and octa-CDDs, can increase during the fermentation and maturation process. nih.gov This suggests that precursor compounds may be transformed or that the degradation of organic matter concentrates the more persistent, highly halogenated congeners. nih.gov A similar process could occur for PBDFs like 1,2,3,4,7,8,9-heptabromodibenzofuran during the composting of feedstock containing brominated compounds.

Detection in Biota and Food/Feed Items

The lipophilic nature of PBDFs facilitates their bioaccumulation in the fatty tissues of aquatic organisms. Consequently, these compounds are found in the aquatic food web and in seafood consumed by humans. nih.gov Studies have confirmed that PBDDs and PBDFs are widespread in the aquatic environment and can be detected in various seafood items. nih.gov The contribution of these brominated compounds to the total dioxin-like toxicity of seafood can be significant when compared with their chlorinated analogues. nih.gov

The congener profiles of these compounds in fish can differ significantly from those found in the surrounding water and sediment, indicating that bioaccumulation is a complex, congener-specific process. tandfonline.com Lipid content in the fish tissue is a key factor influencing the accumulation of these hydrophobic compounds. tandfonline.com

Data from the EPA's National Study of Chemical Residues in Fish on the chlorinated analogues of PBDFs provide a useful proxy for understanding their potential occurrence. In that study, the heptachlorinated dibenzofuran (B1670420) congener (1,2,3,4,6,7,8-HpCDF) was detected in 54% of fish tissue samples from 388 sites surveyed across the United States. epa.gov

Table 2: Detection of Dioxin and Furan (B31954) Congeners in U.S. Fish Tissue (NSCRF Study) Data on chlorinated analogues provides a proxy for the potential occurrence of brominated congeners. epa.gov

Congener Detection Frequency (%) Max Concentration (ppt) Mean Concentration (ppt) 2,3,7,8-TCDD 70 204 6.8 1,2,3,7,8-PeCDD 54 101 4.2 1,2,3,6,7,8-HxCDD 69 305 10.5 1,2,3,4,6,7,8-HpCDD 89 1690 47.6 2,3,7,8-TCDF 89 289 13.6 2,3,4,7,8-PeCDF 64 273 8.4 1,2,3,4,6,7,8-HpCDF 54 1060 36.5

Presence in Dairy Products and Meat

The primary route of human exposure to many persistent organic pollutants (POPs), including PBDFs, is through the consumption of contaminated food, particularly items rich in animal fats. acs.org Dairy products and meat, being significant components of the human diet, are therefore important matrices for monitoring these compounds.

Studies on the occurrence of PBDFs in foods from terrestrial animals have indicated a generally low incidence of detection. uea.ac.uk In many cases, only a few samples show positive results, often with just a single congener being detected. For instance, in some studies, no positive detections of PBDFs were made in poultry muscle tissue and cow's milk at typical limits of quantification (ranging from 0.02 to 0.05 pg/g depending on the congener and the matrix). uea.ac.uk

However, other research has provided data on the average levels of total PBDFs in various animal-derived food products. The following table summarizes the lower, medium, and upper bound average concentrations of PBDFs found in selected meat and dairy products from a study in Italy.

Interactive Data Table: Average PBDF Concentrations in Selected Food Products (pg/g wet weight)

| Food Product | Lower Bound Average | Medium Bound Average | Upper Bound Average |

| Beef Meat | 0.013 | 0.013 | 0.013 |

| Poultry Meat | 0.000 | 0.012 | 0.024 |

| Pig Meat | 0.015 | 0.015 | 0.015 |

| Cow Milk | 0.011 | 0.017 | 0.023 |

Source: Adapted from a 2020 study on PBDD/Fs in various food items. The values were converted from pg TEQ/g ww, and for the purpose of this table, it is assumed that the contribution of PBDDs is negligible as PBDFs are generally found in higher concentrations. It is important to note that this table represents total PBDFs and not specifically this compound.

It is crucial to recognize that the concentrations of these compounds can vary significantly based on geographical location, local contamination sources, and the specific analytical methods used for detection.

Congener-Specific Patterns in Environmental Matrices

The congener-specific pattern of PBDFs can provide valuable information about the potential sources of contamination. Different formation processes and source materials result in distinct profiles of PBDF congeners.

While detailed congener-specific data for PBDFs in dairy and meat are scarce, studies on other environmental matrices, such as marine life, can offer insights. For example, research on fish samples from Japan identified 1,2,3,4,6,7,8-Heptabromodibenzofuran (a different isomer of heptabromodibenzofuran) as the most abundant PBDF congener. uea.ac.uk This highlights that the prevalence of specific congeners can differ significantly between geographical regions and sample types.

The analysis of congener patterns is a complex process, and the lack of commercially available analytical standards for all PBDF congeners presents a challenge for comprehensive quantification. uea.ac.uk The congener profile in food of animal origin can be influenced by the congener pattern in the animal feed, as well as the animal's metabolic processes, which can alter the distribution of congeners.

Further research with highly sensitive analytical methods is needed to fully characterize the congener-specific patterns of PBDFs, including this compound, in dairy products and meat to better understand human exposure and potential sources of contamination.

Environmental Fate, Transport, and Transformation of Pbdfs

Inter-media Transport and Distribution Dynamics

The movement and distribution of 1,2,3,4,7,8,9-Heptabromodibenzofuran between air, water, soil, and sediment are critical to understanding its environmental impact and potential for exposure.

The exchange of chemical substances between the atmosphere and water bodies is governed by Henry's Law, which describes the equilibrium partitioning of a compound between the two phases. The Henry's Law Constant (H) is a critical parameter in this process, indicating a substance's tendency to volatilize from water or be absorbed into it from the air.

| Property | Predicted Value/Behavior for this compound | General Principle |

| Henry's Law Constant (H) | Expected to be low | A low H value indicates a preference for the aqueous phase or adsorption to particles over volatilization. |

| Vapor Pressure | Very Low | Limits the rate of evaporation from surfaces. |

| Water Solubility | Very Low | Reduces the amount that can be dissolved in water, favoring partitioning to organic matter. |

| Primary Transport Medium | Atmospheric and aquatic particulate matter | Due to low volatility and solubility, the compound will attach to particles. |

The tendency of this compound to attach to soil and sediment is a key factor in its environmental persistence and bioavailability. This adsorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). service.gov.ukskb.comepa.gov A high Kd value indicates that the majority of the contaminant is sorbed to particles, which reduces its concentration in pore water and limits its mobility. service.gov.ukskb.com

Directly measured Kd or Koc values for this compound are not available. However, for hydrophobic organic compounds like PBDFs, adsorption is strongly correlated with the organic carbon content of the soil or sediment. service.gov.uk Due to its high degree of bromination and resulting high hydrophobicity (lipophilicity), this compound is expected to have a very high Koc value and, consequently, a high Kd in most natural soils and sediments. This strong adsorption means the compound will be relatively immobile in the subsurface and will tend to accumulate in organic-rich soils and sediments, which act as environmental sinks.

| Parameter | Definition | Expected Behavior for this compound |

| Soil-Water Partition Coefficient (Kd) | Ratio of the chemical's concentration in soil to its concentration in water at equilibrium. skb.com | Expected to be high, indicating strong binding to soil and sediment. |

| Organic Carbon-Water Partition Coefficient (Koc) | A measure of the tendency of an organic compound to be adsorbed by soil and sediment, normalized to organic carbon content. | Expected to be very high due to high hydrophobicity. |

| Mobility in Soil/Sediment | Low | Strong adsorption to particles significantly retards its movement with water flow. |

| Primary Sink | Organic-rich soils and sediments | Accumulation is favored in environments with high organic matter content. |

Persistent and semi-volatile organic compounds can undergo long-range atmospheric transport, leading to their distribution in remote ecosystems far from their original sources. mdpi.comnoaa.gov Studies on analogous polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have demonstrated their potential for long-range transport, often bound to atmospheric particles. mdpi.com

This compound, due to its chemical stability and low volatility, is expected to exhibit significant long-range atmospheric transport potential. Once released into the atmosphere, it will predominantly adsorb to fine particulate matter. These contaminated particles can then be transported over vast distances by wind currents before being removed from the atmosphere via wet or dry deposition. mdpi.com This process contributes to the global distribution of such pollutants, including their presence in remote areas like the Arctic. The ratio of different congeners can sometimes indicate the influence of long-range transport versus local sources. mdpi.com

| Factor | Influence on Long-Range Transport | Relevance to this compound |

| Persistence | Resistance to degradation allows for survival during long transit times. | High persistence is expected due to the stable aromatic structure and high degree of bromination. |

| Semi-volatility | Allows for partitioning between the atmosphere and surfaces, facilitating "hopping." | As a highly brominated compound, it is at the lower end of the semi-volatile range, favoring particle association. |

| Particle Adsorption | Transport is primarily via atmospheric particles. | Strong adsorption to fine particles is the main mechanism for its atmospheric transport. |

| Deposition | Wet (rain, snow) and dry deposition remove the compound from the atmosphere. | These processes lead to its accumulation in terrestrial and aquatic ecosystems far from sources. |

Environmental Transformation Processes

Once in the environment, this compound can undergo transformation through various processes, which affect its persistence and the formation of other potentially toxic compounds.

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. This can be a significant transformation pathway for many organic pollutants. For PBDFs, photochemical reactions can lead to debromination, breaking the carbon-bromine bonds and forming lower-brominated congeners.

Research on related compounds shows that polybrominated diphenyl ethers (PBDEs) can undergo photolysis to form PBDFs. acs.org Furthermore, hydroxylated PBDEs, which are environmentally abundant, can photochemically cyclize to form PBDDs, a closely related class of compounds. diva-portal.orgnih.gov This suggests that photochemical processes are not only a degradation pathway but also a formation pathway for brominated dioxins and furans in the environment. nih.gov While specific photolysis rates for this compound are not documented, it is plausible that it would undergo photolytic debromination in surface waters and on terrestrial surfaces, leading to the formation of hexa- and lower-brominated dibenzofurans. The rate and products of this degradation would depend on the medium (e.g., water, soil surface) and the presence of other substances that can act as photosensitizers.

The breakdown of organic compounds by microorganisms is a crucial process for their removal from the environment. The microbial degradation of highly halogenated compounds like this compound is generally a slow process.

Studies on chlorinated dibenzofurans have identified aerobic bacteria, such as Sphingomonas and Klebsiella species, that can degrade lower-chlorinated congeners. nih.gov The degradation is often initiated by a dioxygenase enzyme that attacks the aromatic ring. nih.gov For highly chlorinated dioxins, anaerobic reductive dechlorination by bacteria like Dehalococcoides has been observed, where chlorine atoms are sequentially removed. nih.gov

By analogy, the microbial degradation of this compound is likely to be very limited. Under anaerobic conditions, such as in buried sediments, reductive debromination might occur, where microorganisms use the brominated compound as an electron acceptor. This would lead to the formation of less-brominated dibenzofurans. Aerobic degradation is expected to be even less efficient for a highly brominated congener like this one. While some bacteria can degrade the parent dibenzofuran (B1670420) structure, the presence of numerous bulky bromine atoms hinders enzymatic attack. jmicrobiol.or.kr Research on highly brominated PBDEs shows they are more resistant to microbial degradation than lower brominated congeners. frontiersin.org

Debromination Reactions (e.g., DecaBDE Transformation to Lower Brominated Congeners)

Polybrominated dibenzofurans (PBDFs) and their structural relatives, polybrominated diphenyl ethers (PBDEs), are subject to debromination in the environment. This process involves the removal of bromine atoms from the molecule, leading to the formation of lower-brominated congeners. While specific studies detailing the transformation of decabromodiphenyl ether (DecaBDE) or other highly brominated precursors directly to this compound are scarce, the general principles of debromination are well-established for the broader class of brominated flame retardants.

Debromination can occur through various mechanisms, including photolytic, microbial, and metabolic processes. For instance, commercial PBDE mixtures have been found to contain PBDFs as impurities. nih.gov The environmental transformation of these complex mixtures can lead to a variety of lower-brominated PBDF congeners.

Research on the microbial degradation of PBDEs has shown that anaerobic bacteria are capable of debrominating highly brominated congeners. For example, studies have demonstrated the debromination of DecaBDE to nona- and octa-BDEs. While these studies did not specifically identify this compound as a product, they establish the potential for higher brominated compounds to act as sources for less brominated congeners in the environment. The specific pathways and resulting congener profiles are dependent on the microbial species present and the environmental conditions.

Photolytic degradation is another significant transformation pathway for PBDEs and, by extension, PBDFs. Exposure to sunlight can cause the cleavage of carbon-bromine bonds, resulting in a stepwise reduction in the number of bromine atoms. Studies on DecaBDE have shown its photolytic lability, leading to the formation of a range of lower brominated diphenyl ethers and, in some cases, PBDFs. The exact congener pattern resulting from photolysis depends on factors such as the matrix in which the compound is present (e.g., water, soil, sediment) and the light conditions.

Although direct evidence is lacking, it is plausible that this compound could be formed as an intermediate or a final product from the environmental degradation of octabromodibenzofuran or other more highly brominated PBDFs present in commercial flame retardant mixtures.

Bioaccumulation and Biomagnification in Food Webs

The bioaccumulation and biomagnification potential of this compound has not been specifically quantified in the scientific literature. However, the behavior of structurally similar compounds, such as other PBDFs and polychlorinated dibenzofurans (PCDFs), provides a basis for understanding its likely behavior in food webs. These compounds are known to be persistent, bioaccumulative, and toxic.

In 2011, a joint expert consultation by the World Health Organization (WHO) and the United Nations Environment Programme (UNEP) considered the inclusion of brominated analogues of dioxin-like compounds, such as PBDFs, into the Toxicity Equivalency Factor (TEF) scheme. manchester.ac.uk The panel noted that PBDFs are commonly found in the aquatic environment and that their relative potencies in mammals are similar to their chlorinated counterparts, suggesting comparable bioaccumulation behavior. manchester.ac.uk

Uptake and Retention in Organisms

Specific data on the uptake and retention of this compound in organisms are not available. However, the lipophilic nature of PBDFs, a characteristic they share with other persistent organic pollutants (POPs), suggests a high potential for uptake from the environment and retention in the fatty tissues of organisms.

The process of bioaccumulation is influenced by the physicochemical properties of the chemical and the physiology of the organism. For lipophilic compounds like PBDFs, uptake can occur through various routes, including dietary intake and, for aquatic organisms, absorption from water across respiratory surfaces. Once absorbed, these compounds tend to partition into lipid-rich tissues, leading to their persistence in the body.

Studies on the chlorinated analogue, 1,2,3,4,7,8,9-heptachlorodibenzofuran (B196246) (1,2,3,4,7,8,9-HpCDF), have shown its presence in biota, indicating its capacity for uptake and retention. epa.gov Given the structural similarity, it is reasonable to infer that this compound would exhibit similar behavior.

Interactive Data Table: Biota-Sediment Accumulation Factors (BSAFs) for Selected Polychlorinated Dibenzo-p-dioxins and Dibenzofurans in Lake Trout

While specific data for this compound is unavailable, the following table presents data for related chlorinated compounds to illustrate the concept of bioaccumulation from sediment into fish. BSAF is calculated as the lipid-normalized concentration in the organism divided by the organic carbon-normalized concentration in the sediment.

| Congener | BSAF Value | Reference |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | 0.09 | nih.gov |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 0.15 | nih.gov |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.05 | nih.gov |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.32 | nih.gov |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.08 | nih.gov |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.28 | nih.gov |

Note: The data presented are for chlorinated analogues and are intended for illustrative purposes due to the absence of specific data for this compound.

Trophic Transfer Dynamics

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. Biomagnification, a specific type of trophic transfer, occurs when the concentration of a contaminant increases at successively higher levels in a food web. This phenomenon is typically quantified using Trophic Magnification Factors (TMFs). oup.comnih.govsemanticscholar.org A TMF greater than 1 indicates that the chemical biomagnifies. oup.comnih.gov

There are no published TMFs specifically for this compound. The determination of TMFs requires extensive field sampling of various organisms within a food web and analysis of the contaminant concentrations in their tissues. nih.gov

However, based on the behavior of other persistent and lipophilic halogenated compounds, it is anticipated that this compound would undergo trophic transfer. The extent to which it biomagnifies would depend on several factors, including its bioavailability, the structure of the food web, and the metabolic capabilities of the organisms within that food web. For some highly halogenated compounds, factors such as low dietary absorption efficiency and metabolic transformation can limit the degree of biomagnification.

Research on PCDFs in aquatic food webs has demonstrated that some congeners, particularly those with 2,3,7,8-substitution, have a higher potential for biomagnification. nih.gov Given that this compound possesses a similar substitution pattern, it is likely to be of concern regarding its potential for trophic transfer and biomagnification.

Analytical Methodologies for 1,2,3,4,7,8,9 Heptabromodibenzofuran and Polybrominated Dibenzofurans

Sample Collection and Preparation Techniques

The initial and one of the most critical stages in the analysis of PBDFs is the collection of a representative sample, followed by meticulous preparation to isolate the target analytes from the complex sample matrix.

Matrix-Specific Sampling (e.g., Air, Water, Soil, Biota, Dust, Stack Gas Emissions)

The method of sample collection is highly dependent on the matrix being investigated. Different protocols and equipment are required to ensure that the collected sample accurately reflects the concentration of PBDFs at the sampling site.

Air: High-volume air samplers are commonly used for collecting ambient air samples. epa.gov These devices draw a large volume of air (e.g., 325 to 400 m³ over 24 hours) through a quartz-fiber filter to capture particle-bound PBDFs, followed by a polyurethane foam (PUF) adsorbent plug to trap vapor-phase compounds. epa.gov Since PBDFs can be distributed between the gaseous and particulate phases, the filter and PUF are typically combined for extraction to ensure a total concentration measurement. epa.gov After sampling, the filter and PUF cartridge are carefully wrapped in aluminum foil to prevent photodegradation, sealed, and transported to the laboratory. epa.govepa.gov

Water: Analyzing trace amounts of PBDFs in water requires processing large sample volumes due to their low solubility and concentration. researchgate.netkoreascience.kr While traditional liquid-liquid extraction (LLE) can be used, it is often inefficient for large volumes. researchgate.netkoreascience.kr A more efficient approach is solid-phase extraction (SPE) using C18-functionalized disks, which can handle large volumes (e.g., 7 L or more) and offer lower method detection limits compared to LLE. researchgate.netkoreascience.kr

Soil: Soil samples are typically collected using a core sampler, such as a garden bulb planter, to obtain a consistent depth profile (e.g., 2.5 cm deep). epa.gov To get a representative sample of a specific area, multiple cores (e.g., five) are taken from different points within a defined diameter (e.g., 10 meters) and then combined (composited) into a single sample. epa.gov The samples are stored in pre-cleaned glass jars with foil-lined caps. epa.gov

Biota: The analysis of biological tissues, such as fish or human placenta, is crucial for understanding bioaccumulation. researchgate.netnih.gov Samples are collected and must be frozen to prevent degradation before analysis. Preparation involves homogenizing the tissue before extraction.

Dust: House dust can be a significant reservoir of PBDFs. Samples are collected by vacuuming a defined area or by collecting dust from vacuum cleaner bags. The collected dust is then sieved to achieve a uniform particle size before extraction. nih.gov

Stack Gas Emissions: The analysis of stack gas from sources like municipal waste incinerators is essential for monitoring emissions. epa.govcaymanchem.com Sampling methods are similar to those for ambient air but are adapted for the high temperatures and pollutant concentrations found in industrial stacks. These methods often involve isokinetic sampling to ensure a representative sample of the gas stream is collected.

| Matrix | Sampling Technique | Key Considerations | Reference |

|---|---|---|---|

| Air | High-Volume Sampler with Quartz-Fiber Filter (QFF) and Polyurethane Foam (PUF) | Collects both particulate and vapor phases. Filter and PUF are combined for analysis. Protection from light is crucial. | epa.govepa.gov |

| Water | Large Volume Grab Sampling followed by Solid-Phase Extraction (SPE) | Requires large volumes (liters) due to low concentrations. SPE is more efficient than liquid-liquid extraction (LLE). | researchgate.netkoreascience.kr |

| Soil | Composite Coring | Multiple cores from a defined area are combined to ensure a representative sample. | epa.gov |

| Biota | Whole Organism or Specific Tissue Collection | Samples must be frozen to prevent analyte degradation. Homogenization is required before extraction. | researchgate.netnih.gov |

| Dust | Vacuum Collection and Sieving | Sieving ensures a uniform particle size for consistent extraction efficiency. | nih.gov |

| Stack Gas | Isokinetic Sampling Train | Adapted high-volume sampling for high temperatures and concentrations in industrial emissions. | epa.gov |

Extraction Procedures (e.g., Focused Microwave Extraction, Solid-Phase Dispersion)

Once a sample is collected, the target PBDFs must be extracted from the matrix. The choice of extraction method depends on the sample type, with the goal of achieving high recovery of the analytes while minimizing the co-extraction of interfering substances.

Focused Microwave Extraction: More commonly referred to as Microwave-Assisted Solvent Extraction (MASE), this technique uses microwave energy to heat the extraction solvent in a sealed vessel, increasing the temperature and pressure. nih.gov This process significantly accelerates the extraction of analytes from the sample matrix compared to traditional methods like Soxhlet. For instance, in the analysis of PBDEs (a related class of compounds) in house dust, MASE with a mixture of hexane (B92381) and an aqueous NaOH solution proved efficient. nih.gov The use of microwave heating allows for a rapid and effective transfer of the analytes from the solid sample into the organic solvent. researchgate.netnih.gov

Matrix Solid-Phase Dispersion (MSPD): MSPD is a streamlined sample preparation process that combines extraction and cleanup into a single step. nih.gov In this method, the solid or semi-solid sample (e.g., vegetable matter, biological tissue) is blended directly with a solid-phase sorbent (like silica (B1680970) gel or Florisil) in a mortar and pestle. nih.govnih.gov This blending disrupts the sample architecture and disperses it over the surface of the sorbent. The mixture is then packed into a column and the analytes are eluted with an appropriate solvent or solvent mixture, such as hexane and dichloromethane. nih.govnih.gov MSPD has been successfully optimized for the extraction of brominated flame retardants from human placenta, demonstrating extraction efficiencies comparable to the traditional Soxhlet method. nih.gov

| Extraction Method | Principle | Typical Matrices | Advantages | Reference |

|---|---|---|---|---|

| Focused Microwave Extraction (MASE) | Uses microwave energy to heat solvents in a closed vessel, increasing temperature and pressure to accelerate extraction. | Dust, Biota, Soil | Reduced solvent consumption and extraction time compared to traditional methods. | researchgate.netnih.gov |

| Matrix Solid-Phase Dispersion (MSPD) | Sample is blended with a solid sorbent, simultaneously disrupting the matrix and dispersing the analytes onto the sorbent for column elution. | Biota, Food Samples (e.g., vegetables) | Combines extraction and cleanup, reducing sample handling and solvent use. | nih.govnih.gov |

| Soxhlet Extraction | Continuous extraction of a solid sample with a heated, cycling solvent. | Air (Filters/PUF), Soil, Sediments | Well-established, exhaustive extraction. | epa.govnih.gov |

| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures with liquid solvents to increase extraction efficiency. | Biota, Soil, Sediments | Faster and uses less solvent than Soxhlet. | researchgate.net |

Clean-up and Purification Methods

Raw extracts from environmental and biological samples contain a multitude of co-extracted compounds (e.g., lipids, pigments, other organic pollutants) that can interfere with the final analysis. nih.govnih.gov Therefore, a multi-step cleanup and fractionation procedure is essential to isolate the PBDFs from these interferences. This is typically achieved using various forms of column chromatography. nih.govepa.gov

Acidified silica gel is a powerful tool for removing acid-labile interferences from sample extracts. nih.govresearchgate.net It is often used as a primary cleanup step, particularly for samples with high lipid content like biota and food. epa.govnih.gov

The column is typically prepared by impregnating silica gel with concentrated sulfuric acid. nih.govsigmaaldrich.com When the sample extract is passed through the column, lipids and other oxidizable organic matter are destroyed by the acid, while the stable PBDFs pass through unretained. researchgate.netsigmaaldrich.com In many methods, acidified silica is incorporated into a larger, multi-layer silica gel column that may also include layers of neutral silica, basic silica (potassium hydroxide-impregnated), and silver nitrate-impregnated silica to remove different classes of interferences in a single step. sigmaaldrich.comnih.govglsciences.com

Alumina (B75360) (aluminum oxide) column chromatography is another common step in the purification of PBDF extracts. researchgate.netnih.govepa.gov Alumina is a polar adsorbent, and its activity can be precisely controlled by adjusting its water content. sigmaaldrich.com It is effective at separating PBDFs from less polar interfering compounds.

Basic alumina is often used to remove residual acidic compounds and some polar interferences. sigmaaldrich.com Neutral alumina can be used for the separation of a wider range of compounds. sigmaaldrich.com In a typical cleanup sequence, the extract from a silica gel column is further purified on an alumina column. The PBDFs are eluted with a specific solvent system, while other compounds are retained. researchgate.netepa.gov

Chromatography on activated carbon is a highly specific cleanup step that separates compounds based on their planarity. sigmaaldrich.comwaters.comresearchgate.net Planar molecules, such as PBDFs and PBDDs, are strongly adsorbed onto the carbon surface. Non-planar compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), have weaker interactions and can be eluted first with a non-polar solvent like hexane. sigmaaldrich.comresearchgate.net

The PBDFs are then recovered by back-flushing the carbon column with a solvent that can disrupt the strong adsorptive interaction, such as toluene (B28343) in the reverse direction. sigmaaldrich.com This step is highly effective for isolating PBDFs from other brominated compounds that might otherwise interfere with quantification. researchgate.net Celite, a form of diatomaceous earth, is often used as a support or filter aid in column chromatography but the primary separation in this context is achieved by the activated carbon. reddit.comyoutube.com Carbon is often dispersed on silica gel for use in these columns. researchgate.net

Sulfuric Acid Wash

The removal of co-extractive interferences is a crucial step in the analysis of 1,2,3,4,7,8,9-Heptabromodibenzofuran. A sulfuric acid wash is a common and effective cleanup method used to eliminate organic interferences from sample extracts. nih.gov This procedure is particularly useful for complex matrices, such as soil or biological tissues, which contain high levels of natural organic matter like humic substances, lipids, and pigments that can interfere with instrumental analysis. nih.gov

In this technique, the sample extract, typically dissolved in a non-polar solvent like n-hexane, is repeatedly washed with concentrated sulfuric acid. nih.gov The strong oxidizing and dehydrating properties of sulfuric acid effectively destroy the interfering organic compounds, which are then partitioned into the acid layer and removed. nih.gov The process is repeated until the acid layer remains colorless, indicating that the bulk of the interferences has been removed. nih.gov Following the acid wash, the solvent layer containing the thermally stable PBDFs is washed with deionized water to remove any residual acid before proceeding to further cleanup or concentration steps. nih.gov

Lipid Removal Procedures

For biological samples with high fat content, specific lipid removal procedures are essential for accurate analysis of PBDFs. Lipids can interfere with chromatographic analysis and mask the signal of the target analytes. Various techniques have been developed to address this challenge.

One established method is gel permeation chromatography (GPC) , which separates molecules based on their size. researchgate.net GPC can be effective for removing lipophilic components, though its capacity for lipid removal in a single step can be somewhat limited. researchgate.net

Another approach involves the use of multi-layer silica columns . These disposable columns, sometimes used in automated cleanup systems, can be highly effective for removing lipids from sample extracts. researchgate.net

A more novel technique is freezing-lipid filtration . This method involves freezing the sample extract, which causes the lipids to precipitate. elsevierpure.comnih.gov A subsequent filtration step can remove a significant portion of the lipids, with studies showing up to 90% removal from fish extracts without a significant loss of target analytes like PCDD/Fs. elsevierpure.comnih.gov This method is advantageous as it can reduce sample pretreatment time, labor, and solvent consumption compared to conventional methods. nih.gov After an initial lipid removal step like freezing-lipid filtration, further cleanup using automated parallel liquid chromatography columns packed with materials like silica gel, alumina, and carbon may be employed to eliminate any remaining interferences. elsevierpure.comnih.gov

Sample Concentration Techniques

Following extraction and cleanup, sample extracts must be concentrated to a small volume to ensure that the concentration of this compound and other PBDFs is sufficient for detection by the analytical instrument.

A common method involves the use of an evaporator to reduce the volume of the organic solvent. nih.gov The final concentration step is often performed by gently evaporating the remaining solvent under a stream of inert nitrogen gas (N₂). nih.gov The concentrated extract is then typically redissolved in a small, precise volume of a high-boiling point solvent, such as nonane, to prepare it for injection into the gas chromatograph. nih.gov It is standard practice to spike the sample with internal standards prior to extraction and cleanup to monitor and correct for any losses during the sample preparation and concentration process. epa.gov

Chromatographic Separation and Detection

The instrumental analysis of this compound and its congeners is predominantly accomplished using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). elsevierpure.comnih.govepa.gov This combination provides the necessary selectivity and sensitivity for separating and detecting these compounds at trace levels in complex environmental and biological matrices. epa.gov

High-Resolution Gas Chromatography (HRGC)

HRGC is the cornerstone for separating individual PBDF congeners from one another. The technique utilizes long capillary columns with various stationary phases to achieve high separation efficiency based on the differential partitioning of analytes between the mobile (carrier gas) and stationary phases.

Column Optimization for Congener Separation

The separation of the numerous PBDF congeners, which often co-exist in environmental samples, is a significant analytical challenge. The choice of the HRGC column and its stationary phase is critical for resolving these isomers.

Different stationary phases exhibit varying selectivities towards halogenated aromatic compounds. For instance, highly polar cyanopropylsiloxane stationary phases have been used effectively for the separation of cis/trans fatty acid methyl esters, demonstrating the principle of using specialized columns for isomer separation. mdpi.com For other complex isomer groups, columns such as those with a pentafluorophenylpropyl-bonded reversed-phase adsorbent have demonstrated successful chromatographic separation. researchgate.net The optimization of the GC oven temperature program, including the initial temperature, ramp rates, and final hold time, is also crucial for achieving the best possible separation of closely eluting isomers. mdpi.com

Table 1: Examples of GC Columns Used for Isomer Separations

| Column Type | Stationary Phase | Application Example |

|---|---|---|

| Capillary Column | Highly Polar Cyanopropylsiloxane (e.g., SP-2560) | Separation of fatty acid cis/trans isomers mdpi.com |

| Reversed-Phase Column | Pentafluorophenylpropyl-bonded adsorbent | Separation of six synthetic cannabinoid isomers researchgate.net |

| Capillary Column | Star-PCL | Resolving aromatic amine isomers (toluidine, chloroaniline) researchgate.net |

Retention Time Windows for Isomer Identification

The retention time, the time it takes for an analyte to pass through the chromatographic column, is a key parameter for identifying specific compounds. For a given set of chromatographic conditions (column, temperature program, carrier gas flow rate), a specific congener will have a characteristic and reproducible retention time.

By analyzing authentic reference standards, retention time windows can be established for each target analyte, including this compound. An unknown peak in a sample chromatogram that falls within the established retention time window for a specific congener is a strong indicator of its presence. The identification is then confirmed by the mass spectrometer.

For isomers that are difficult to separate chromatographically, their elution order can sometimes be predicted using software that calculates retention times based on molecular structure and chromatographic parameters. nih.gov While not always perfectly accurate, these prediction tools can aid in the tentative identification of isomers, especially when reference standards are unavailable. nih.gov Studies on polychlorinated biphenyls (PCBs), which are structurally related to PBDFs, have successfully used quantitative structure-property relationship (QSPR) models to predict chromatographic retention times based on molecular descriptors. researchgate.net This approach provides a valuable tool for identifying isomers based on their predicted elution patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the definitive identification and quantification of trace-level contaminants like PBDFs. researchgate.netisotope.com Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, often to four or more decimal places. isotope.com This precision allows for the determination of an ion's elemental composition from its exact mass, enabling confident discrimination between target analytes and co-eluting interferences that may have the same nominal mass but different elemental formulas. researchgate.netepa.gov

For PBDF analysis, HRMS is typically coupled with high-resolution gas chromatography (HRGC). epa.gov This combination, HRGC/HRMS, separates the complex mixture of compounds in the gas phase before introducing them to the mass spectrometer. The mass spectrometer is operated at a resolving power of 10,000 or greater, which is essential for separating the analyte signals from the matrix background. nih.gov This high resolution is necessary to distinguish PBDFs from interfering compounds, a critical step for accurate analysis in matrices such as ambient air, soil, sediment, and biological tissues. epa.gov

Selected Ion Monitoring (SIM) Analysis

To achieve the very low detection limits required for environmental monitoring of PBDFs, HRMS is operated in the Selected Ion Monitoring (SIM) mode. accustandard.comwell-labs.com Instead of scanning the entire mass spectrum, the SIM technique instructs the mass spectrometer to monitor only a few specific m/z values corresponding to characteristic ions of the target analytes. well-labs.comepa.gov By focusing the instrument's dwell time on these specific ions, the sensitivity is significantly increased compared to full-scan mode. accustandard.com

For the analysis of a specific PBDF congener like this compound, the instrument would be set to monitor the most intense and characteristic ions in its isotopic cluster. A typical approach involves monitoring at least two ions from the molecular ion cluster. well-labs.com The ratio of the responses of these two ions must fall within a specified tolerance of the theoretical isotopic abundance ratio for the compound to be positively identified. This provides a high degree of specificity and minimizes the risk of false positives. For example, analytical methods for PBDD/PBDFs may monitor three ions for native analytes and two ions for their corresponding isotopically labeled internal standards. well-labs.com

Isotope Dilution Mass Spectrometry for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the benchmark method for achieving the highest accuracy and precision in the quantification of PBDFs. well-labs.comca.gov This technique corrects for the inevitable loss of analyte that occurs during the extensive sample preparation, extraction, and cleanup steps. ca.govepa.gov

Use of Isotopically Labeled Internal Standards and Recovery Standards

In established protocols like U.S. EPA Method 1613B and 8290A, a suite of isotopically labeled compounds serves distinct quality control purposes as internal, surrogate, and recovery standards. isotope.comnih.govwell-labs.com

Internal Standards (or Quantitation Standards): These are isotopically labeled analogs of the target analytes that are added to the sample extract just before instrumental analysis. epa.gov However, in the context of isotope dilution for dioxins and furans, the term is often used for the labeled compounds added before extraction. isotope.com These standards, such as ¹³C-labeled PBDFs, are used to calculate the concentration of the native analytes via relative response factors. greenrivertech.com.tw

The use of these standards is crucial for compensating for matrix effects and ensuring the reliability and comparability of data between different laboratories and sample types. well-labs.comdioxin20xx.org

Table 1: Example of Labeled Standards Used in Dioxin/Furan (B31954) Analysis (EPA Method 8290A)

| Standard Type | Compound Example | Purpose |

|---|---|---|

| Internal Standard (Isotope Dilution) | ¹³C₁₂-2,3,7,8-TCDF | Added before extraction to quantify native 2,3,7,8-TCDF. |

| Internal Standard (Isotope Dilution) | ¹³C₁₂-1,2,3,7,8-PeCDF | Added before extraction to quantify native 1,2,3,7,8-PeCDF. |

| Internal Standard (Isotope Dilution) | ¹³C₁₂-OCDD | Added before extraction to quantify native OCDD. |

| Recovery Standard | ¹³C₁₂-1,2,3,4-TCDD | Added before analysis to determine recovery of tetra- and penta-chlorinated internal standards. |

| Recovery Standard | ¹³C₁₂-1,2,3,7,8,9-HxCDD | Added before analysis to determine recovery of hexa-, hepta-, and octa-chlorinated internal standards. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov In this method, the sample extract is first passed through an LC column, which separates the components based on their chemical properties and interaction with the column's stationary phase. The separated components then enter the mass spectrometer.

In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion for the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then one or more specific product ions are monitored by the second mass analyzer. ca.gov This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and is widely used for quantification in complex matrices. ca.gov

While HRGC/HRMS is the most established and widely used technique for the analysis of PBDFs due to their volatility and thermal stability, LC-MS/MS offers potential advantages, particularly for less volatile or thermally labile compounds. epa.gov Method development using LC-MS/MS would involve careful selection of chromatographic conditions and optimization of MS/MS transitions for each PBDF congener.

Quantification and Reporting

Multi-point Calibration Response Curves

Accurate quantification in analytical chemistry relies on establishing a clear relationship between the instrument's response and the concentration of the analyte. For PBDF analysis, this is achieved by generating a multi-point calibration curve. Standard U.S. EPA methods, such as 8290A and 1613B, mandate the use of an initial calibration with multiple concentration levels. epa.govwell-labs.com

Typically, a set of five calibration solutions containing known concentrations of the native PBDFs and a constant concentration of their corresponding labeled internal standards is analyzed. For each calibration point, a Relative Response Factor (RRF) is calculated by dividing the response of the native analyte by the response of its labeled internal standard. A calibration curve is then constructed by plotting these RRFs against the known concentrations of the native analytes in the standards. A linear regression is applied to this plot, and the resulting equation defines the calibration curve. For the calibration to be valid, the correlation coefficient of the curve must meet stringent criteria (e.g., >0.99) and the calculated concentration of each analyte in the calibration standards must be within a specified percentage of its true value. isotope.com This curve is then used to calculate the concentration of the target analytes in the unknown samples based on their measured RRFs.

Method Calibration Limits (MCLs) and Detection Limits (MDLs)

The accurate quantification of this compound and other polybrominated dibenzofurans (PBDFs) in environmental samples is contingent on the establishment of reliable analytical limits. Key among these are the Method Calibration Limits (MCLs) and Method Detection Limits (MDLs). The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from the results of a method blank. epa.govepa.gov

Analytical methodologies for PBDFs, often adapted from methods for their chlorinated counterparts like U.S. EPA Method 1613, can achieve very low detection limits. researchgate.net For PBDFs in ambient air, MDLs can be in the range of 0.01 to 0.2 picograms per cubic meter (pg/m³). epa.gov In other matrices, such as those analyzed in indoor environments, MDLs for PBDD/Fs have been reported to range from 0.0310 to 25.6 picograms per gram (pg/g). aaqr.org The determination of the MDL is a formal procedure that typically involves analyzing a minimum of seven replicate samples of a clean matrix (like reagent water) spiked with the analyte at a concentration two to ten times the estimated MDL. epa.govepa.gov The standard deviation of these measurements is then used to calculate the MDL. wef.org

The Method Calibration Limit, while related, serves a different purpose. It is the minimum concentration of an analyte that can be quantitatively measured with a stated level of confidence during routine laboratory operations. The lowest calibration standard must be at or below the practical quantitation limit (PQL). cloudfront.net Analytical results that fall between the MDL and the PQL are typically reported as estimated values. cloudfront.net

The following table provides an example of MDL ranges for PBDFs found in the literature. It is important to note that specific MDLs for this compound are not always reported individually but are encompassed within the broader category of Heptabromodibenzofurans (HpBDFs).

Table 1: Example Method Detection Limit Ranges for Polybrominated Dibenzo-p-dioxins/Dibenzofurans (PBDD/Fs)

| Matrix | MDL Range | Units |

| Ambient Air | 0.01 - 0.2 | pg/m³ |

| Indoor Dust | 0.0310 - 25.6 | pg/g |

This table is illustrative and MDLs are method and matrix-dependent.

Quality Assurance/Quality Control (QA/QC) Measures

Robust Quality Assurance/Quality Control (QA/QC) protocols are essential for ensuring the reliability and accuracy of data generated during the analysis of this compound and other PBDFs. epa.govmdpi.com These measures are integrated into every stage of the analytical process, from sample collection to final data reporting, and are designed to identify and minimize potential sources of error and contamination. aaqr.orgepa.gov

Duplicate Sample Analysis

Duplicate sample analysis is a key measure of precision in the analytical process. govdelivery.comepa.gov It involves the analysis of two separate aliquots of the same sample, or the collection of two separate samples from the same location at the same time (field duplicates). epa.govsynectics.net The results of duplicate analyses are compared to determine the variability, or precision, of the measurement system. govdelivery.com This helps to ensure that the analytical method is producing consistent and reproducible results.

Evaluation of Extraction and Sampler Efficiencies

The efficiency of the extraction and sampling processes is evaluated to ensure that the measured concentrations accurately reflect the amount of analyte present in the original sample.

Extraction Efficiency : The efficiency of the extraction process, which isolates the target analytes from the sample matrix, is typically determined by spiking samples with a known amount of a labeled internal standard before extraction. aaqr.orgwell-labs.com The recovery of this standard after the extraction and cleanup steps provides a measure of the efficiency of the process. well-labs.com For PBDEs and PBDD/Fs, the selection of solvents, optimization of extraction time, and adaptation of cleanup steps have been shown to increase the mean recoveries of labeled surrogates. acs.org

Sampler Efficiency : The efficiency of the sampling device, particularly in air sampling, is also crucial. This can be evaluated by using a surrogate standard, which is a known amount of a component added to the sampling medium (e.g., XAD-2 resin) before sampling begins. well-labs.com The measured concentration of this surrogate in the final extract indicates the collection and recovery efficiency of the sampling method. well-labs.com

Reporting of Congener Concentrations and Total Homologue Concentrations

The reporting of analytical results for PBDFs requires a detailed and standardized approach. Data is typically presented for individual congeners, which are specific members of the chemical family, such as this compound. epa.gov The concentrations of all detected congeners are reported. nih.gov

Application of the Toxicity Equivalency Factor (TEF) Concept for Comparative Environmental Assessment

The Toxicity Equivalency Factor (TEF) concept is a widely used tool for the risk assessment of dioxin-like compounds, including PBDFs. wikipedia.org This approach expresses the toxicity of individual congeners in terms of the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.orgornl.gov

For PBDFs, there is a limited database to derive specific TEF values. nih.govmanchester.ac.uk However, based on available mammalian data, the World Health Organization (WHO) has recommended the use of the same TEF values for brominated congeners as for their chlorinated analogues for the purpose of human risk assessment, as an interim measure. nih.govmanchester.ac.uk This is because the relative effect potencies for PBDDs and PBDFs in mammals closely follow those of their chlorinated counterparts. nih.govmanchester.ac.uk

The TEF for the chlorinated analogue of this compound, which is 1,2,3,4,7,8,9-Heptachlorodibenzofuran (B196246) (1,2,3,4,7,8,9-HpCDF), is 0.01 according to the WHO 2005 guidelines. ornl.gov A 2022 reevaluation of TEFs for chlorinated dioxin-like compounds by the WHO resulted in changes to some values, and for 1,2,3,4,7,8,9-HpCDF, a decrease from the 2005 value was noted. toxstrategies.com

To calculate the total toxic equivalency (TEQ) of a mixture, the concentration of each congener is multiplied by its respective TEF, and the results are summed. wikipedia.orgpacificrimlabs.com This provides a single, integrated measure of the dioxin-like toxicity of the mixture, which is invaluable for comparative environmental assessment and regulatory control. wikipedia.org

Table 2: WHO 2005 Toxicity Equivalency Factors (TEFs) for Human Health Risk Assessment of Polychlorinated Dibenzofurans (PCDFs) often used as surrogates for PBDFs

| Compound | TEF |

| 2,3,7,8-TCDF | 0.1 |

| 1,2,3,7,8-PeCDF | 0.03 |

| 2,3,4,7,8-PeCDF | 0.3 |

| 1,2,3,4,7,8-HxCDF | 0.1 |

| 1,2,3,6,7,8-HxCDF | 0.1 |

| 1,2,3,7,8,9-HxCDF | 0.1 |

| 2,3,4,6,7,8-HxCDF | 0.1 |

| 1,2,3,4,6,7,8-HpCDF | 0.01 |

| 1,2,3,4,7,8,9-HpCDF | 0.01 |

| OCDF | 0.0003 |

Source: U.S. EPA, 2010. ornl.gov

Analytical Challenges and Limitations

The accurate quantification of this compound and other polybrominated dibenzofurans (PBDFs) in environmental and biological matrices is a complex task fraught with significant analytical hurdles. These challenges stem from the physicochemical properties of the compounds themselves, the complexity of the sample matrices, and the limitations of current analytical methodologies. The determination of these compounds often requires a high degree of analytical competence due to the higher adsorptivity and lability associated with the carbon-bromine bond compared to their chlorinated counterparts. nih.gov Key challenges include interference from co-eluting compounds, potential degradation of the analytes during the analytical process, and a scarcity of certified reference materials.

Interference from Polybrominated Diphenyl Ethers (PBDEs)

A primary challenge in the analysis of PBDFs, including this compound, is interference from polybrominated diphenyl ethers (PBDEs). researchgate.net PBDEs are structurally similar flame retardant chemicals that are often present in samples at concentrations several orders of magnitude higher than the PBDFs of interest. researchgate.net This vast concentration difference complicates the analytical process, as the abundant PBDEs can mask the chromatographic signals of the trace-level PBDFs.

Standard cleanup methods are often insufficient to achieve a clean separation of PBDEs from PBDFs. researchgate.net For instance, in the analysis of complex matrices like soils from industrial areas, both PBDE and PBDF fractions can suffer from significant matrix interference when using a single Florisil column for purification. researchgate.net To overcome this, more rigorous and successive cleanup steps are necessary. Research has shown that using a combination of Florisil and activated carbon columns can achieve a more complete separation. researchgate.net One improved method utilizing Florisil columns was able to reduce the PBDE content in a cleaned plastic sample solution from a range of 6,000–10,000 ng/µL down to less than 30 ng/µL, without any significant loss of tetra- to hepta-brominated PBDD/Fs. researchgate.net

The table below summarizes various cleanup techniques employed to mitigate PBDE interference in PBDF analysis.

Table 1: Selected Cleanup Methodologies for Separating PBDFs from PBDEs

| Cleanup Material/Technique | Target Analyte(s) | Matrix Type(s) | Efficacy & Notes | Source(s) |

|---|---|---|---|---|

| Florisil Column Chromatography | PBDFs | Plastic extracts, Industrial soils | Can achieve almost complete separation of PBDEs from PBDFs. May require combination with other methods for complex matrices. | researchgate.netresearchgate.net |

| Activated Carbon Column | PBDFs | Industrial soils | Used in succession with Florisil for complex matrices with high PBDE concentrations. | researchgate.net |

| Multi-layer Silica Gel Column | PBDD/Fs | Various | A common component of cleanup trains for separating planar compounds (like PBDFs) from non-planar interferences. | aaqr.org |

| Gel Permeation Chromatography (GPC) | PBDEs, new BFRs | Sediment, Suspended Particulate Matter | Used as an initial cleanup step to remove high molecular weight interferences. | core.ac.uk |

Photolysis and Thermal Degradation during Analysis

PBDFs are susceptible to degradation under certain analytical conditions, particularly exposure to ultraviolet (UV) light and high temperatures, which can lead to inaccurate quantification. The carbon-bromine bond is inherently labile, making these compounds prone to decomposition. nih.gov

Photolysis, or degradation by light, is a significant concern. The extraction and purification steps of analysis should ideally be conducted under conditions that filter out UV light to prevent alteration of the analytes. researchgate.net Studies have demonstrated that PBDEs, which are often precursors to PBDFs, can undergo photolytic decomposition to form PBDF congeners. nih.gov For example, irradiation of a decabromodiphenyl ether (decaBDE) solution in toluene with UV light resulted in the formation of twenty-seven different mono- to hexa-substituted PBDFs. nih.gov The concentration of these newly formed PBDFs increased with exposure to wider UV spectra (UV-A, UV-AB, UV-ABC). nih.gov This indicates that sample handling and storage are critical to prevent the artificial formation of PBDFs from PBDEs present in the sample.

Thermal degradation is another potential issue, especially during gas chromatography (GC) analysis where high temperatures are used. The GC injector and column temperatures must be carefully optimized to ensure the thermal stability of the higher brominated congeners. The use of a capillary column fitted directly into the mass spectrometer's ion source is recommended to minimize potential degradation and adsorption issues that can occur with other types of connections, such as graphite (B72142) ferrules. epa.gov

Lack of Pure Analytical Standards for All Congeners

A persistent and significant limitation in the field is the lack of pure, certified analytical standards for all 135 possible PBDF congeners. researchgate.netiaeg.com Accurate identification and quantification in trace analysis, particularly using isotope dilution methods with high-resolution mass spectrometry (HRMS), relies on the availability of corresponding isotope-labeled internal standards.

The scarcity of standards means that analytical methods are often limited to a specific list of available congeners, and the presence of other potentially relevant PBDFs may be missed. epa.goveurofins.fr This limitation directly impacts the ability to perform comprehensive monitoring and risk assessment. iaeg.com For example, the lack of standards for all toxicologically relevant congeners means that total toxic equivalency (TEQ) calculations for PBDD/Fs can be underestimated. nih.govresearchgate.net

The development of analytical methods for brominated dioxins and furans has lagged behind that of their chlorinated analogues, for which a wider array of certified standards became available in the 1990s. nih.gov While methods have been developed and validated for a selection of PBDD/F congeners, the ability to analyze for other brominated compounds is contingent on more analytical standards becoming available in the future. epa.gov This shortage affects not only routine monitoring but also research into the environmental fate and toxicology of these compounds. iaeg.com

Regulatory Frameworks and Environmental Policy Implications

International and National Regulations on Polybrominated Dibenzofurans

The Stockholm Convention is a global treaty designed to protect human health and the environment from POPs. state.gov While polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) were among the original POPs listed for control of unintentional production (Annex C), their brominated analogues, PBDD/Fs, are now under similar consideration. pops.intepd.gov.hk

There is a formal proposal, supported by the European Union, to list PBDD/Fs and mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) in Annex C of the Convention. iaeg.comrrma-global.org This proposal is based on evidence that these substances share the defining characteristics of POPs: persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects on humans and ecosystems. iaeg.com In early 2025, both the United Kingdom and the EU held public consultations on the draft risk profiles for these chemical groups. rrma-global.org The feedback is slated for discussion at the 20th meeting of the POPs Review Committee (POPRC-20) in late 2025 to determine the need for global regulatory action. rrma-global.org

Crucially, several precursor compounds that lead to the unintentional formation of PBDD/Fs are already listed for global elimination (Annex A) under the Convention. These include commercial mixtures of:

Hexabromodiphenyl ether and Heptabromodiphenyl ether

Tetrabromodiphenyl ether and Pentabromodiphenyl ether

Decabromodiphenyl ether epd.gov.hkpops.int

By controlling the production and use of these brominated flame retardants, the Convention indirectly aims to reduce the formation and release of PBDD/Fs, including 1,2,3,4,7,8,9-Heptabromodibenzofuran. iaeg.com

The EU implements its obligations under the Stockholm Convention primarily through the EU POPs Regulation (EU) 2019/1021 . This regulation is stricter than the Convention itself and directly incorporates the listings of PBDEs, effectively banning their production, marketing, and use, with very limited exceptions. The regulation of PBDD/Fs is therefore intrinsically linked to the control of their PBDE precursors.

The REACH Regulation (EC) No 1907/2006 aims to protect human health and the environment from chemical risks. While REACH Annex XVII contains a list of restricted substances, PBDD/Fs are not explicitly and separately listed. europa.eureachonline.eueuropa.eu This is because substances covered by the more stringent POPs Regulation are typically managed under that framework to avoid legal overlap. europa.eu